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Abstract

Demethoxycapillarisin, a naturally occurring flavone, has garnered significant interest within
the scientific community for its potential therapeutic applications. This technical guide provides
a comprehensive overview of its chemical structure, physicochemical properties, and key
biological activities. Detailed experimental protocols for its synthesis, extraction, and biological
evaluation are presented to facilitate further research and development. All quantitative data
has been summarized in structured tables, and key signaling pathways and experimental
workflows are visualized to enhance understanding.

Chemical Structure and Properties

Demethoxycapillarisin, systematically named 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-
one, is a flavonoid derivative with the chemical formula CisH100es and a molecular weight of
286.24 g/mol .[1] Its structure is characterized by a chromen-4-one core substituted with
hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenoxy group at position 2.

Chemical Identifiers
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Property Value
5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-
IUPAC Name Y y-2(4-hy P V)
one
Synonyms 6-Demethoxycapillarisin
CAS Number 61854-36-2
Molecular Formula C15H1006
Molecular Weight 286.24 g/mol
C1=CC(=CC=C10)0OC2=CC(=0)C3=C(C=C(C=
SMILES
C302)0)0
InChiKey UBSCDKPKWHYZNX-UHFFFAOYSA-N

Physicochemical Properties

Property Value Reference
Melting Point >280 °C (with decomposition) [2]
Boiling Point (Predicted) 535.9 +50.0 °C [2]
Density (Predicted) 1.591 + 0.06 g/cm3 [2]
pKa (Predicted) 6.39£0.40 [2]
Solubility Soluble in DMSO [3]

Spectroscopic Data

Detailed experimental spectroscopic data for Demethoxycapillarisin is crucial for its
identification and characterization. While a comprehensive public database of its spectra is not
readily available, the following sections outline the expected spectral characteristics based on
its structure.

'H and **C NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-
hydrogen framework of Demethoxycapillarisin. Predicted chemical shifts can guide the
interpretation of experimental spectra.

(Note: Experimental NMR data for Demethoxycapillarisin is not available in the provided
search results. The following is a general description of what to expect.)

e 1H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the chromenone and phenoxy rings. The hydroxyl protons may appear as broad
singlets, and their chemical shifts can be sensitive to the solvent and concentration.

e 1BC-NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The
carbonyl carbon of the chromenone ring is expected to resonate at a downfield chemical
shift. The chemical shifts of the aromatic carbons will be influenced by the positions of the
hydroxyl and ether linkages.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule. The IR spectrum of Demethoxycapillarisin is expected to exhibit characteristic
absorption bands.

(Note: An experimental IR spectrum for Demethoxycapillarisin is not available in the provided
search results. The following are expected characteristic peaks.)

e O-H stretching: A broad band in the region of 3200-3600 cm~1 corresponding to the hydroxyl
groups.

e C=0 stretching: A strong absorption band around 1650-1680 cm~1* due to the carbonyl group
of the chromenone.

e C=C stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm~1 region.

e C-O stretching: Bands corresponding to the ether linkage and phenolic C-O bonds, typically
in the 1000-1300 cm~1 region.

Mass Spectrometry
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Mass spectrometry is a powerful technique for determining the molecular weight and
fragmentation pattern of a compound.

(Note: Experimental mass spectrometry data for Demethoxycapillarisin is not available in the
provided search results. The following is the expected molecular ion peak.)

o High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]*
would be expected around m/z 287.0556, confirming the elemental composition of C1sH110s.

Experimental Protocols
Synthesis of Demethoxycapillarisin

A known synthetic route to Demethoxycapillarisin involves an intramolecular Wittig reaction
as a key step.[4] While a detailed, step-by-step protocol from a single source is not readily

available, a general workflow can be outlined.
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Figure 1. General workflow for the synthesis of Demethoxycapillarisin.

Methodology: The synthesis would typically begin with the esterification of a suitably
substituted phenol with an appropriate acid chloride. The resulting ester is then converted to a
phosphonium salt by reaction with triphenylphosphine, followed by treatment with a base to
generate the phosphorus ylide. This ylide then undergoes an intramolecular Wittig reaction to
form the chromenone ring system of Demethoxycapillarisin. Purification is typically achieved

through column chromatography.

Extraction and Isolation from Artemisia Species

Demethoxycapillarisin is a natural product found in plants of the Artemisia genus, such as
Artemisia dracunculus (tarragon).[5]
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Figure 2. General workflow for the extraction and isolation of Demethoxycapillarisin.
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Methodology:

Plant Material Preparation: The aerial parts of the Artemisia plant are collected, dried, and
ground into a fine powder.

o Extraction: The powdered plant material is extracted with a suitable organic solvent, such as
ethanol, typically using maceration or Soxhlet extraction.

» Concentration: The resulting extract is filtered and concentrated under reduced pressure to
yield a crude extract.

 Purification: The crude extract is then subjected to various chromatographic techniques,
such as column chromatography on silica gel, followed by preparative High-Performance
Liquid Chromatography (HPLC) to isolate pure Demethoxycapillarisin.

Biological Activity and Signaling Pathways

Demethoxycapillarisin has been shown to exhibit significant biological activity, particularly in
the context of glucose metabolism.

Inhibition of PEPCK and Gluconeogenesis

Demethoxycapillarisin inhibits the expression of phosphoenolpyruvate carboxykinase
(PEPCK) mRNA, a rate-limiting enzyme in gluconeogenesis.[4] This inhibition leads to a
decrease in glucose production. In a study using H4lIE hepatoma cells,
Demethoxycapillarisin was found to inhibit dexamethasone-stimulated PEPCK mRNA levels
with an ICso value of 43 uM.[4]

Biological . o
Cell Line Activity ICso0 Reference
Target
Inhibition of
PEPCK mRNA H4IIE Hepatoma ) 43 uM [4]
expression

Activation of the PI3K Signaling Pathway
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The inhibitory effect of Demethoxycapillarisin on PEPCK expression is mediated through the
activation of the Phosphoinositide 3-kinase (PI3K) pathway, similar to the action of insulin.[4]
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Figure 3. Signaling pathway of Demethoxycapillarisin in inhibiting gluconeogenesis.

Experimental Protocol for PEPCK mRNA Inhibition
Assay

The following protocol is based on the methodology described for H4lIE hepatoma cells.[4]
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Figure 4. Workflow for the PEPCK mRNA inhibition assay.

Methodology:
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o Cell Culture: H4lIE hepatoma cells are cultured in appropriate media and conditions until
they reach a suitable confluency.

o Treatment: Cells are typically serum-starved before treatment. They are then treated with a
glucocorticoid like dexamethasone to induce PEPCK expression, in the presence or absence
of varying concentrations of Demethoxycapillarisin. A positive control with insulin is also
included.

* RNA Isolation and gPCR: After the treatment period, total RNA is extracted from the cells.
The RNA is then reverse-transcribed into cDNA. The expression level of PEPCK mRNA is
quantified using quantitative real-time PCR (qPCR), with a housekeeping gene (e.g., -actin)
used for normalization.

» Data Analysis: The relative expression of PEPCK mRNA is calculated, and the I1Cso value for
Demethoxycapillarisin is determined.

Conclusion

Demethoxycapillarisin presents a promising scaffold for the development of novel therapeutic
agents, particularly for metabolic disorders such as type 2 diabetes. Its well-defined chemical
structure and its ability to modulate the PI3K signaling pathway to inhibit gluconeogenesis
provide a strong foundation for further investigation. This technical guide offers a
comprehensive resource for researchers to advance the understanding and application of this
potent natural compound. Future studies should focus on obtaining detailed experimental
spectroscopic data, optimizing synthesis and extraction protocols, and further elucidating its
mechanism of action in more complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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